3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide
Description
3-Fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide is a fluorinated benzamide derivative featuring an indoline core substituted with a furan-2-carbonyl group at the 1-position and a 3-fluorobenzamide moiety at the 6-position. This structure combines aromatic, heterocyclic, and electron-withdrawing elements, making it a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
3-fluoro-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3/c21-15-4-1-3-14(11-15)19(24)22-16-7-6-13-8-9-23(17(13)12-16)20(25)18-5-2-10-26-18/h1-7,10-12H,8-9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDJOLUAOVWLMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indole core: The indole core can be synthesized through cyclization reactions using reagents such as azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions.
Introduction of the furan-2-carbonyl group: This step involves the acylation of the indole core with furan-2-carbonyl chloride in the presence of a base like triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring typically yields oxindole derivatives, while reduction of the carbonyl group results in the corresponding alcohol.
Scientific Research Applications
3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s indole core is known for its biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with viral proteins to prevent viral replication . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparisons
Biological Activity
3-Fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 350.3 g/mol. The compound features a fluorine atom, an indole moiety, and a furan-2-carbonyl group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H15FN2O3 |
| Molecular Weight | 350.3 g/mol |
| CAS Number | 1040645-10-0 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that indole derivatives can induce apoptosis in various cancer cell lines by modulating signaling pathways such as the p53 and MAPK pathways. The incorporation of a furan moiety enhances the compound's interaction with cellular targets, potentially increasing its efficacy against tumors.
Case Study:
In a study conducted on pancreatic cancer cells, it was found that indole-based compounds triggered autophagic cell death independent of apoptosis, suggesting a novel mechanism for inducing cancer cell death . The activation of autophagy-related markers such as LC3-II was observed, indicating that this compound may similarly promote autophagic processes.
Antiviral Activity
Compounds with structural similarities to this compound have demonstrated antiviral properties against various viruses, including hepatitis C and influenza. These compounds often act by inhibiting viral replication and interfering with viral protein synthesis.
Research Findings:
A recent review highlighted the effectiveness of nitrogen-containing heterocycles in combating viral infections, noting that modifications to the indole structure can significantly enhance antiviral potency . This suggests that this compound could be explored further for its potential antiviral applications.
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Modulation of Signaling Pathways : Indole derivatives can influence critical signaling pathways such as PI3K/Akt and MAPK, leading to altered cell survival and proliferation rates.
- Induction of Apoptosis/Autophagy : By triggering apoptotic or autophagic pathways, these compounds can effectively reduce tumor growth or viral load.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
